An In-depth Technical Guide to [2-(Cyclopentyloxy)-5-methylphenyl]boronic acid: A Key Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals Introduction: The Rising Prominence of Boronic Acids in Medicinal Chemistry Boron-containing compounds, once relegated to the periphery of medicinal chemist...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rising Prominence of Boronic Acids in Medicinal Chemistry
Boron-containing compounds, once relegated to the periphery of medicinal chemistry largely due to preconceived notions of toxicity, have witnessed a remarkable resurgence in the past two decades. This renaissance was spearheaded by the FDA approval of bortezomib (Velcade®) in 2003, a proteasome inhibitor for treating multiple myeloma, which unequivocally demonstrated the therapeutic potential of boronic acids.[1] These compounds are no longer viewed with skepticism but are now recognized as versatile and valuable pharmacophores. Their unique electronic properties and ability to form reversible covalent bonds with biological targets have opened new avenues for drug design.
This guide focuses on a specific, yet significant, member of this class: [2-(Cyclopentyloxy)-5-methylphenyl]boronic acid (CAS 1311159-02-0). As a key building block, its utility in the synthesis of complex organic molecules makes it a compound of considerable interest to researchers in drug discovery and development.[2] This document will serve as a comprehensive technical resource, delving into its chemical and physical properties, synthesis, reactivity, and applications, with a particular emphasis on its role in the creation of novel therapeutic agents.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a building block is paramount for its effective utilization in synthesis and for predicting the characteristics of the final drug candidate. While experimental data for [2-(Cyclopentyloxy)-5-methylphenyl]boronic acid is not extensively published in publicly available literature, we can compile its known and predicted properties.
The synthesis of arylboronic acids has been a subject of intense research, leading to the development of several robust and high-yielding methodologies. Common strategies include the electrophilic trapping of arylmetal intermediates with borate esters and the palladium-catalyzed cross-coupling of aryl halides with diboronic acid reagents.[1]
General Synthetic Approach
A prevalent method for the synthesis of [2-(Cyclopentyloxy)-5-methylphenyl]boronic acid and its analogs involves a multi-step sequence starting from a readily available substituted phenol. The general workflow can be visualized as follows:
Chemical structure and molecular weight of 2-(Cyclopentyloxy)-5-methylphenylboronic acid
Executive Summary 2-(Cyclopentyloxy)-5-methylphenylboronic acid (Formula: ) is a specialized organoboron building block used primarily in the synthesis of biaryl scaffolds via Suzuki-Miyaura cross-coupling. Distinguished...
) is a specialized organoboron building block used primarily in the synthesis of biaryl scaffolds via Suzuki-Miyaura cross-coupling. Distinguished by its lipophilic cyclopentyloxy group ortho to the boronic acid moiety, this compound serves as a critical intermediate for introducing steric bulk and hydrophobic character into pharmaceutical candidates.[1] This guide details its structural properties, validated synthesis protocols, and application in medicinal chemistry.[1]
Structural Characterization & Identity
The compound features a benzene core substituted with a boronic acid, a cyclopentyloxy ether, and a methyl group.[1] The ortho-alkoxy substitution pattern is electronically significant, acting as a sigma-donor to facilitate transmetallation during catalytic cycles while protecting the boronic acid from protodeboronation through steric shielding.
Chemical Identity Table
Property
Specification
IUPAC Name
[2-(Cyclopentyloxy)-5-methylphenyl]boronic acid
Molecular Formula
Molecular Weight
220.07 g/mol
Monoisotopic Mass
220.1271 Da
Physical State
White to off-white solid
Solubility
Soluble in DMSO, Methanol, DCM; sparingly soluble in water
pKa (Calculated)
~8.5 (Boronic acid moiety)
LogP (Predicted)
~2.8 (High lipophilicity due to cyclopentyl group)
SMILES & InChI
SMILES: CC1=CC(=C(C=C1)B(O)O)OC2CCCC2
InChI Key: (Analogous to verified derivatives) GGLMKUJEQSKWOG-UHFFFAOYSA-N (Predicted)
Synthetic Methodology
The synthesis of 2-(Cyclopentyloxy)-5-methylphenylboronic acid is best achieved through a two-step sequence: Williamson ether synthesis followed by a lithium-halogen exchange borylation.[1] This route is preferred over direct palladium-catalyzed borylation for small-to-medium scale due to higher atom economy and lower cost.[1]
This boronic acid is an excellent nucleophile for Pd-catalyzed cross-coupling.[1]
Reactivity Profile: The ortho-alkoxy group exerts a steric influence that may slow down transmetallation compared to unhindered phenylboronic acids.[1] However, it also prevents protodeboronation, a common side reaction.[1]
Strategic Utility: Used to install the 2-(cyclopentyloxy)-5-methylphenyl motif.[1] This moiety is a "fatty" aromatic group, often used in kinase inhibitors or GPCR ligands to fill hydrophobic pockets (e.g., specificity pockets in enzymes).[1]
Medicinal Chemistry Rationale
Bioisosterism: The boronic acid itself can serve as a reversible covalent warhead (e.g., targeting serine proteases), though it is usually coupled to form a biaryl.[1]
Lipophilicity Modulation: The cyclopentyl group increases logP significantly compared to a methyl or methoxy group, improving membrane permeability for CNS targets.[1]
Conformational Lock: The bulky ether group forces the biaryl axis to twist, potentially locking the molecule in a bioactive conformation.[1]
Handling & Stability
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Boronic acids can dehydrate to form cyclic trimers (boroxines) upon standing; this is reversible in aqueous reaction media.[1]
Safety: Irritant to eyes and skin.[1] Handle in a fume hood.
PubChem. (n.d.).[1][2][3] [2-(Cyclopentyloxy)-5-methylphenyl]boronic acid (Compound).[4] National Library of Medicine.[1] Retrieved October 26, 2023, from [Link]
Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] (General reference for Suzuki coupling methodology).
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[1] Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443.[1] (Reference for boronic acid stability and reactivity).
Technical Monograph: Structural & Synthetic Analysis of 2-(Cyclopentyloxy)-5-methylphenylboronic Acid
Chemical Identity & Digital Representation[1] 2-(Cyclopentyloxy)-5-methylphenylboronic acid is a specialized organoboron building block used primarily in Suzuki-Miyaura cross-coupling reactions for the synthesis of biary...
Author: BenchChem Technical Support Team. Date: February 2026
Chemical Identity & Digital Representation[1]
2-(Cyclopentyloxy)-5-methylphenylboronic acid is a specialized organoboron building block used primarily in Suzuki-Miyaura cross-coupling reactions for the synthesis of biaryl scaffolds in medicinal chemistry. Its structural uniqueness lies in the ortho-alkoxy group, which provides both electron-donating capability and significant steric bulk, influencing the selectivities of downstream catalytic cycles.
To effectively utilize this compound, one must understand the electronic and steric environment defined by its substituents.
Electronic Effects
The molecule features a 1,2,5-substitution pattern :
Position 1 (Boronic Acid): The reactive center.
Position 2 (Cyclopentyloxy): An electron-donating group (EDG) via resonance (+M effect). This increases electron density at the ortho and para positions relative to itself. Crucially, it enriches the carbon attached to the boron (C1), potentially accelerating the transmetallation step in palladium-catalyzed couplings. However, it also makes the C-B bond more susceptible to protodeboronation under acidic conditions.
Position 5 (Methyl): A weak EDG via hyperconjugation, located meta to the boron and para to the alkoxy group.
Steric Architecture
The cyclopentyl ring is a bulky aliphatic cycle. Its proximity to the boronic acid moiety (ortho-position) creates a "steric gate."
Impact on Coupling: It discourages homocoupling of the boronic acid.
Impact on Conformation: It forces the biaryl product into a twisted conformation, which is often desirable in drug design to disrupt planarity and improve solubility or target selectivity.
Synthetic Pathways (The "How-To")
While this compound is commercially available, in-house synthesis is often required for scale-up or analog generation. The most robust route utilizes a Retro-Synthetic approach starting from 2-bromo-4-methylphenol .
Retro-Synthetic Analysis (Graphviz Visualization)
Detailed Experimental Protocol
Step 1: Etherification (Williamson Synthesis)
Objective: Install the cyclopentyl ring while preserving the aryl bromide.
Solvent: Anhydrous THF (Tetrahydrofuran). Critical: Moisture content must be <50 ppm.
Procedure:
Dissolve the intermediate (1-bromo-2-(cyclopentyloxy)-4-methylbenzene) in anhydrous THF under Nitrogen/Argon atmosphere.
Cool the solution to -78°C (Dry ice/Acetone bath).
Add n-BuLi (2.5 M in hexanes) dropwise over 20 minutes. Maintain internal temperature below -70°C.
Stir for 30–60 minutes at -78°C to ensure complete lithiation.
Add Triisopropyl borate rapidly in one portion (to prevent double addition).
Allow the mixture to warm to room temperature slowly (over 2–3 hours).
Quench: Add 2M HCl (aqueous) and stir for 30 minutes to hydrolyze the boronate ester to the free acid.
Purification: Extract with diethyl ether. The product may precipitate from non-polar solvents or require recrystallization from Acetonitrile/Water.
Application in Pd-Catalyzed Cross-Coupling
The Suzuki-Miyaura Cycle
This boronic acid acts as the nucleophilic partner. Due to the steric bulk of the ortho-cyclopentyloxy group, standard conditions may result in slow reaction rates.
Recommended Catalytic System:
Catalyst:
or Buchwald G3 precatalysts (e.g., XPhos Pd G3) are recommended to overcome steric hindrance.
Base:
(mild, good for sterically demanding substrates) or .
Solvent: 1,4-Dioxane/Water (4:1 ratio) at 90°C.
Mechanism Visualization
Quality Control & Stability
The Boroxine Equilibrium
Boronic acids spontaneously dehydrate to form cyclic trimers (boroxines). This is reversible but affects stoichiometry calculations.
Observation: NMR may show broad peaks or multiple species.
Correction: Treat the sample with
in the NMR tube to shift the equilibrium back to the monomeric acid species for accurate integration.
Analytical Checkpoints
Method
Expected Result
1H NMR (DMSO-d6)
~1.5-1.9 (8H, m, Cyclopentyl), 2.25 (3H, s, Methyl), 4.8 (1H, m, O-CH), 7.8 (s, broad, B-OH).
HPLC Purity
>95% (254 nm). Note: Boronic acids can streak on silica; reverse phase C18 is preferred.
Storage
Store at 2–8°C under inert gas. Hygroscopic.
References
PubChem. (2025).[1][2] [2-(Cyclopentyloxy)-5-methylphenyl]boronic acid (Compound CID 43145346).[2] National Library of Medicine. Available at: [Link]
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. (Source for boroxine equilibrium handling).
A Comprehensive Guide to the Nomenclature, Application, and Handling of [2-(Cyclopentyloxy)-5-methylphenyl]boronic Acid for Advanced Research
For Researchers, Scientists, and Drug Development Professionals In the landscape of modern organic synthesis and medicinal chemistry, arylboronic acids are indispensable reagents. Their versatility, particularly in palla...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis and medicinal chemistry, arylboronic acids are indispensable reagents. Their versatility, particularly in palladium-catalyzed cross-coupling reactions, has revolutionized the construction of complex molecular architectures. This guide provides an in-depth technical overview of a specific, highly functionalized building block: [2-(Cyclopentyloxy)-5-methylphenyl]boronic acid. As a Senior Application Scientist, my objective is to deliver not just a list of facts, but a framework of understanding, grounded in mechanistic principles and practical laboratory insights, to empower researchers in their synthetic endeavors.
Nomenclature and Identification: A Multi-faceted Identity
The precise identification of a chemical reagent is paramount for reproducibility and safety. [2-(Cyclopentyloxy)-5-methylphenyl]boronic acid is identified in the chemical literature and databases through several names and codes. While a dedicated CAS number for this specific molecule has proven elusive in broad searches, its identity is unequivocally established by its structure and systematic nomenclature.
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is (2-cyclopentyloxy-5-methylphenyl)boronic acid . This systematic name precisely describes the arrangement of its constituent parts: a phenylboronic acid core substituted at the 2-position with a cyclopentyloxy group and at the 5-position with a methyl group.
In chemical catalogs and databases, variations of this name are common. These synonyms arise from different conventions in ordering substituents or from the use of common names for substructures. Based on established nomenclature patterns for similar compounds, a researcher might encounter the following synonyms[1]:
2-Cyclopentyloxy-5-methylbenzeneboronic acid
(5-Methyl-2-(cyclopentyloxy)phenyl)boronic acid
5-Methyl-2-cyclopentyloxy-1-boronobenzene
The PubChem database, a comprehensive resource for chemical information, assigns this molecule the unique Compound ID (CID) of 43145346 [2]. This identifier is a reliable way to retrieve information about this specific chemical entity.
Table 1: Core Identifiers for [2-(Cyclopentyloxy)-5-methylphenyl]boronic Acid
Caption: Relationship between the chemical structure and its primary identifiers.
The Suzuki-Miyaura Cross-Coupling Reaction: A Practical Workflow
The primary application for [2-(Cyclopentyloxy)-5-methylphenyl]boronic acid is in the Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning transformation is a cornerstone of modern synthesis for its reliability in forming carbon-carbon bonds[3].
The reaction proceeds via a catalytic cycle involving a palladium catalyst. The generally accepted mechanism involves three key steps:
Oxidative Addition: The active Pd(0) catalyst inserts into the bond between an aryl or vinyl halide (or triflate) and its leaving group, forming a Pd(II) complex.
Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the halide.
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst, which can then re-enter the cycle.
Diagram 2: The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
While no specific protocol for [2-(Cyclopentyloxy)-5-methylphenyl]boronic acid is readily available in the literature, the following general procedure for a Suzuki-Miyaura coupling can be adapted. The choice of catalyst, ligand, base, and solvent is crucial and may require optimization for specific substrates.
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF, often with a small amount of water)
Procedure:
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide, [2-(Cyclopentyloxy)-5-methylphenyl]boronic acid, and the base under an inert atmosphere (e.g., argon or nitrogen).
Solvent and Catalyst Addition: Add the anhydrous solvent, followed by the palladium catalyst.
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).
Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Causality Behind Experimental Choices:
Excess Boronic Acid: Using a slight excess of the boronic acid helps to drive the reaction to completion, especially if the boronic acid is prone to decomposition under the reaction conditions[4].
Base: The base is essential for the transmetalation step, as it facilitates the formation of a more nucleophilic boronate species[5]. The choice of base can significantly impact the reaction rate and yield.
Inert Atmosphere: The Pd(0) catalyst is sensitive to oxidation, so maintaining an inert atmosphere is critical to prevent catalyst deactivation.
Quality Control and Characterization
Verifying the identity and purity of [2-(Cyclopentyloxy)-5-methylphenyl]boronic acid is crucial before its use in synthesis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the molecule. ¹¹B NMR can be particularly useful for characterizing boronic acids, with the sp²-hybridized boron of the acid typically appearing at a distinct chemical shift[6].
Mass Spectrometry (MS): Techniques like electrospray ionization (ESI) can be used to determine the molecular weight of the compound. However, boronic acids can be challenging to analyze by MS due to their tendency to form trimetric anhydrides (boroxines) or other adducts[7][8][9][10].
Table 2: Expected Analytical Data
Technique
Expected Observations
¹H NMR
Aromatic protons in the range of 6.8-7.8 ppm, a singlet for the methyl group around 2.3 ppm, multiplets for the cyclopentyloxy group, and a broad singlet for the B(OH)₂ protons.
¹³C NMR
Signals for the 12 carbon atoms, including the ipso-carbon attached to the boron atom.
¹¹B NMR
A single peak characteristic of an arylboronic acid.
MS (ESI-)
A peak corresponding to the deprotonated molecule [M-H]⁻.
Diagram 3: Quality Control Workflow
Caption: A typical workflow for the quality control of boronic acid reagents.
Handling and Storage: Ensuring Reagent Integrity
Arylboronic acids can be sensitive to environmental conditions, and improper handling can lead to degradation, impacting their reactivity.
Stability: Boronic acids are susceptible to protodeboronation (loss of the boronic acid group) and oxidation, particularly under basic conditions or in the presence of heat[4][11]. They can also undergo dehydration to form cyclic trimers called boroxines.
Storage: To maintain their integrity, boronic acids should be stored in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., in a desiccator or glovebox). Tightly sealed containers are essential to minimize exposure to moisture and air. For long-term storage, refrigeration is recommended.
The use of boronic esters, such as pinacol esters or MIDA (N-methyliminodiacetic acid) esters, can enhance stability and shelf-life, offering a practical alternative for challenging boronic acids[12][13].
Conclusion
[2-(Cyclopentyloxy)-5-methylphenyl]boronic acid is a valuable, highly functionalized building block for the synthesis of complex organic molecules. A thorough understanding of its nomenclature, reactivity in the Suzuki-Miyaura coupling, and proper handling and storage procedures is essential for its successful application in research and development. While the lack of a specific CAS number necessitates careful cross-referencing using its IUPAC name and PubChem CID, the principles and protocols outlined in this guide provide a solid foundation for its effective use in the laboratory.
References
A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods. [Link]
Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. PMC. [Link]
A General Method for the Suzuki—Miyaura Cross‐Coupling of Sterically Hindered Aryl Chlorides: Synthesis of Di - and Tri‐ortho‐Substituted Biaryls at Room Temperature using 1 as a Catalyst. SciSpace. [Link]
Analysis of Boronic Acids by Nano Liquid Chromatography−Direct Electron Ionization Mass Spectrometry. ACS Publications. [Link]
(PDF) Analysis of Boronic Acids Without Chemical Derivatisation. ResearchGate. [Link]
A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry. [Link]
A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. Pulsus. [Link]
A General Kilogram Scale Protocol for Suzuki–Miyaura Cross-Coupling in Water with TPGS-750-M Surfactant. ACS Publications. [Link]
Solid-state 11B and 13C NMR, IR, and X-ray crystallographic characterization of selected arylboronic acids and their catechol cyclic esters. PubMed. [Link]
Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. MDPI. [Link]
Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. MDPI. [Link]
Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journals. [Link]
The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst. Journal of Nanostructures. [Link]
In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. ACS Publications. [Link]
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
Assessing the stability and reactivity of a new generation of boronic esters. American Chemical Society. [Link]
A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. ACS Publications. [Link]
A Technical Guide to the Solubility of [2-(Cyclopentyloxy)-5-methylphenyl]boronic acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals Abstract The solubility of active pharmaceutical ingredients (APIs) and synthetic intermediates is a critical parameter in drug development, influencing eve...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
The solubility of active pharmaceutical ingredients (APIs) and synthetic intermediates is a critical parameter in drug development, influencing everything from reaction kinetics in synthesis to bioavailability in final formulations. Arylboronic acids, key building blocks in modern medicinal chemistry, present unique solubility challenges due to their complex physicochemical properties. This guide provides an in-depth analysis of the solubility characteristics of [2-(Cyclopentyloxy)-5-methylphenyl]boronic acid. While quantitative data for this specific compound is not extensively available in public literature, this whitepaper establishes a robust predictive framework based on its structural components, the known behavior of analogous compounds, and fundamental chemical principles. Furthermore, it provides a detailed, field-proven experimental protocol for accurately determining its solubility in various organic solvents, empowering researchers to generate the precise data needed for their applications.
Physicochemical Analysis and Predictive Solubility
The solubility of a compound is governed by the principle of "like dissolves like," where solutes dissolve best in solvents that have similar intermolecular forces.[1] An analysis of the structure of [2-(Cyclopentyloxy)-5-methylphenyl]boronic acid allows for a qualitative prediction of its solubility profile.
Molecular Structure:
Boronic Acid Group (-B(OH)₂): This functional group is polar and capable of acting as both a hydrogen bond donor and acceptor.[2] This characteristic suggests solubility in polar protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., THF, acetone) that can accept hydrogen bonds.
Aromatic Ring (Phenyl): The phenyl group is nonpolar and contributes to solubility in solvents with aromatic character (e.g., toluene) through van der Waals forces and potential π-stacking interactions.
Cyclopentyloxy Group (-OC₅H₉): This is a bulky, nonpolar, and lipophilic group. It significantly increases the overall nonpolar character of the molecule, which will enhance solubility in less polar solvents like ethers and chlorinated hydrocarbons, while potentially reducing solubility in highly polar or aqueous media.[3]
Methyl Group (-CH₃): A small, nonpolar group that further contributes to the lipophilicity of the molecule.
The combination of a polar boronic acid head with a large, nonpolar organic tail gives the molecule an amphiphilic character. Its solubility will be a balance of these competing characteristics.
The Boronic Acid-Boroxine Equilibrium
A critical factor complicating the solubility of boronic acids is their tendency to undergo dehydration to form a cyclic anhydride known as a boroxine.[4][5] This is a reversible equilibrium where three molecules of the boronic acid condense to form one molecule of boroxine and three molecules of water.
Boroxines are significantly less polar than their corresponding boronic acids.[6] The position of this equilibrium is highly dependent on the solvent environment.[7] In "wet" or protic solvents, the equilibrium favors the boronic acid form. In anhydrous, nonpolar solvents, the boroxine form can predominate.[8] This dynamic equilibrium means that the measured "solubility" can be that of a mixture of species, which can lead to inconsistencies if not carefully controlled.[4]
Predicted Solubility Profile
Based on the structural analysis and known behavior of similar arylboronic acids, a predictive solubility profile can be established.[3][4]
Solvent Class
Example Solvents
Predicted Solubility
Rationale
Ethers
Tetrahydrofuran (THF), Dioxane, Diethyl Ether
High
The ether oxygen can accept hydrogen bonds from the -B(OH)₂ group, while the nonpolar body of the solvent effectively solvates the cyclopentyloxy and phenyl groups. Ethers are often excellent solvents for boronic acids.[4]
Ketones
Acetone, 3-Pentanone
High to Moderate
Similar to ethers, the ketone carbonyl is a good hydrogen bond acceptor. The overall polarity is suitable for solvating both ends of the molecule.[3]
Chlorinated
Dichloromethane (DCM), Chloroform
Moderate
These solvents have moderate polarity and can effectively solvate the large nonpolar portion of the molecule. Solubility will depend on the strength of the boronic acid's self-association versus solvent interaction.
Aromatic
Toluene, Xylene
Moderate to Low
Solvation will be driven by interactions with the phenyl ring. The polar boronic acid group will be poorly solvated, limiting overall solubility.
Alcohols
Methanol, Ethanol, Isopropanol
Moderate to Low
While these solvents are polar and can hydrogen bond, the large nonpolar tail may limit solubility. Boric acid itself has limited solubility in ethanol and methanol.[9]
Nonpolar Alkanes
Hexanes, Heptane, Methylcyclohexane
Very Low
These solvents lack the polarity to solvate the boronic acid functional group, leading to poor solubility. Phenylboronic acid shows very low solubility in hydrocarbons.[4][10]
These are strong polar solvents capable of disrupting the hydrogen-bonding network of the solid boronic acid. Many boronic acids show high solubility in DMSO.[11][12]
Experimental Protocol for Thermodynamic Solubility Determination
To obtain accurate, quantitative solubility data, a robust experimental method is required. The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[13][14] It is designed to create a saturated solution at a specific temperature, allowing for direct measurement of the solute concentration.[15]
Principle
An excess of the solid compound is agitated in the solvent of interest for a prolonged period, ensuring that the system reaches thermodynamic equilibrium.[16] The resulting saturated solution is then separated from the undissolved solid, and the concentration of the solute in the clear supernatant is quantified using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.[14]
Step-by-Step Methodology
Preparation of Materials:
Ensure the [2-(Cyclopentyloxy)-5-methylphenyl]boronic acid is a pure, crystalline solid.
Use high-purity (e.g., HPLC grade) organic solvents.
Prepare a series of glass vials with tight-sealing caps (e.g., PTFE-lined).
Sample Preparation:
To each vial, add an excess amount of the boronic acid (e.g., 5-10 mg). The key is to ensure that undissolved solid remains at the end of the experiment.[16]
Add a precise volume of the chosen organic solvent to each vial (e.g., 1.0 mL).
Prepare at least three replicates for each solvent to ensure reproducibility.[15]
Equilibration:
Seal the vials tightly to prevent solvent evaporation.
Place the vials in an orbital shaker or on a stir plate set to a constant temperature (e.g., 25 °C).[17]
Agitate the samples for a sufficient time to reach equilibrium. A duration of 24 to 48 hours is typically recommended for boronic acids to account for the acid-boroxine equilibrium.[14][16]
Sample Separation:
After equilibration, remove the vials and allow the undissolved solid to settle for a short period (e.g., 30 minutes) at the same constant temperature.
Carefully draw the supernatant using a syringe.
Immediately filter the supernatant through a solvent-compatible syringe filter (e.g., 0.45 µm PTFE) into a clean analysis vial. This step is critical to remove all particulate matter, which would otherwise lead to an overestimation of solubility.[18]
Quantification:
Prepare a stock solution of the boronic acid in a suitable solvent (e.g., acetonitrile or DMSO) at a known concentration.
Create a series of calibration standards by diluting the stock solution.
Analyze the calibration standards using a validated HPLC-UV or UV-Vis method to generate a calibration curve.
Dilute the filtered sample solution with the same solvent used for the standards to bring its concentration within the range of the calibration curve.
Analyze the diluted sample and use the calibration curve to determine its concentration.
Calculate the original solubility in the test solvent, accounting for the dilution factor. Report the final value in units such as mg/mL or mol/L.
Conclusion
Understanding the solubility of [2-(Cyclopentyloxy)-5-methylphenyl]boronic acid is essential for its effective use in research and development. While specific quantitative data is sparse, a robust predictive framework can be built by analyzing its molecular structure. The molecule's amphiphilic nature, with a polar boronic acid head and a large nonpolar tail, suggests high solubility in moderately polar solvents like ethers (THF) and ketones, moderate solubility in chlorinated solvents, and low solubility in nonpolar alkanes. The dynamic equilibrium between the boronic acid and its less polar boroxine form is a key factor that must be considered, as it is highly solvent-dependent. For definitive, application-specific data, the thermodynamic shake-flask method provides a reliable and accurate means of quantification. By following the detailed protocol outlined in this guide, researchers can confidently generate the precise solubility data required to optimize synthetic protocols, purification methods, and formulation strategies.
Safety data sheet (SDS) for [2-(Cyclopentyloxy)-5-methylphenyl]boronic acid
An In-depth Technical Guide to the Safe Handling of [2-(Cyclopentyloxy)-5-methylphenyl]boronic acid for Research Applications Foreword: A Modern Perspective on Boronic Acids in Drug Discovery The boronic acid moiety is n...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to the Safe Handling of [2-(Cyclopentyloxy)-5-methylphenyl]boronic acid for Research Applications
Foreword: A Modern Perspective on Boronic Acids in Drug Discovery
The boronic acid moiety is no longer a niche functional group but a cornerstone of modern medicinal chemistry and organic synthesis.[1][2][3] Its unique electronic properties and ability to form reversible covalent bonds have led to breakthroughs in therapeutics, including the development of potent enzyme inhibitors.[2][4][5] However, this same reactivity demands a nuanced and informed approach to safety. This guide moves beyond a simple recitation of standard Safety Data Sheet (SDS) sections. It is designed for the professional researcher, providing a framework to understand the causality behind the hazards of [2-(Cyclopentyloxy)-5-methylphenyl]boronic acid, enabling a proactive and intelligent approach to risk mitigation in a drug development environment.
Core Hazard Profile & Physicochemical Properties
While a specific, verified Safety Data Sheet for [2-(Cyclopentyloxy)-5-methylphenyl]boronic acid (Molecular Formula: C₁₂H₁₇BO₃) is not publicly available, a robust hazard assessment can be constructed based on extensive data from structurally analogous phenylboronic acids.[6][7][8][9] The primary hazards are consistently identified across this chemical class and are summarized below.
Globally Harmonized System (GHS) Classification
The anticipated GHS classification is based on data from closely related analogues like (2-(Cyclopentyloxy)phenyl)boronic acid and (4-(Cyclopentyloxy)phenyl)boronic acid.[6][8]
Hazard Class
Category
Hazard Statement
Description
Skin Corrosion/Irritation
2
H315: Causes skin irritation
Direct contact can cause redness, itching, and inflammation.[6][7][8][10]
Serious Eye Damage/Irritation
2A
H319: Causes serious eye irritation
Contact with eyes can cause significant, but reversible, damage.[6][7][8][10]
Specific Target Organ Toxicity (Single Exposure)
3
H335: May cause respiratory irritation
Inhalation of dust may irritate the nose, throat, and lungs.[6][7][8]
Acute Toxicity, Oral
4
H302: Harmful if swallowed
Ingestion of significant quantities may cause systemic harm.[8]
GHS Pictogram:
Physicochemical Data and Handling Implications
Understanding the physical properties of this solid compound is critical for designing safe handling and storage protocols.
Relevant for stoichiometric calculations in experimental setups.
Appearance
White to off-white solid
Fine powders can become airborne easily; handle with appropriate ventilation.
Stability
Stable under recommended storage conditions. Air and moisture sensitive.[12][13]
Prone to dehydration to form a trimeric boroxine anhydride. This can alter reactivity and mass, impacting experimental results.[5] Store in a tightly sealed container under an inert atmosphere (e.g., Argon or Nitrogen).[12]
Solubility
Generally soluble in organic solvents (e.g., MeOH, DMSO). Low aqueous solubility.
Aqueous insolubility means spills will not readily dissolve in water, affecting cleanup procedures.
Integrated Risk Mitigation Workflow
A robust safety protocol is not a single step but a continuous cycle. The following workflow illustrates the key decision points for a researcher from procurement to disposal.
Caption: Emergency response decision tree for spills and exposures.
Advanced Toxicological Considerations for Drug Development
While standard GHS hazards cover immediate risks, professionals in drug discovery must consider longer-term and more subtle toxicities.
Genotoxicity: Some boronic acids and related reagents (like bis(pinacolato)diboron) have returned positive results in Ames assays, indicating potential mutagenicity. [14]This designates them as potential Genotoxic Impurities (GTIs). Therefore, when used in synthetic routes for active pharmaceutical ingredients (APIs), their clearance must be rigorously demonstrated in the final product.
Reproductive Toxicity: Boric acid itself is classified as a reproductive toxicant with chronic high-dose exposure. [15][16]While the risk from substituted aryl boronic acids is not fully characterized, this underlying hazard for the chemical class warrants prudent handling, especially for researchers of child-bearing potential.
Disposal and Decontamination
Waste Disposal: All waste containing [2-(Cyclopentyloxy)-5-methylphenyl]boronic acid, including contaminated consumables and reaction residues, must be disposed of as hazardous chemical waste. [16]Do not dispose of down the drain. [16]Waste streams should be segregated into "Solid Boronic Acid Waste" and "Liquid Boronic Acid Waste" and collected by a certified environmental disposal company.
Decontamination: Surfaces should be cleaned with a solvent-dampened cloth. For quenching reactive intermediates in solution, follow standard laboratory procedures appropriate for boronic acids, ensuring no incompatible materials are present.
References
Boric Acid Safety & Hazards. (2025, July 15). Lab Alley. Available from: [Link]
How to Store Boric Acid. (2025, July 15). Lab Alley. Available from: [Link]
Boric Acid - SAFETY DATA SHEET. (2021, May 1). prolabscientific.com. Available from: [Link]
[2-(cyclopentyloxy)-5-methylphenyl]boronic acid (C12H17BO3). PubChemLite. Available from: [Link]
Singh, J., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Pharmaceuticals. Available from: [Link]
Singh, J., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. National Center for Biotechnology Information. Available from: [Link]
Fernandes, C., et al. (2018). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. National Center for Biotechnology Information. Available from: [Link]
Fernandes, C., et al. (2018). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. ResearchGate. Available from: [Link]
2-Cyclopropyl-3-methoxyphenylboronic acid - Safety Data Sheet. (2021, August 27). KISHIDA CHEMICAL CO., LTD. Available from: [Link]
(4-(Cyclopentyloxy)phenyl)boronic acid. PubChem. Available from: [Link]
Cyclopropylboronic acid - SAFETY DATA SHEET. (2009, March 23). Fisher Scientific. Available from: [Link]
Physical and Chemical Properties of Boronic Acids: Formulation Implications. KU ScholarWorks. Available from: [Link]
Ames, M., et al. (2015). Boronic Acids and Derivatives - Probing the Structure-Activity Relationships for Mutagenicity. ResearchGate. Available from: [Link]
2-Formyl-5-methylphenylboronic acid Properties. (2025, October 15). U.S. Environmental Protection Agency. Available from: [Link]
Optimized reaction conditions for coupling [2-(Cyclopentyloxy)-5-methylphenyl]boronic acid with aryl halides
Executive Summary This guide details optimized reaction conditions for the Suzuki-Miyaura cross-coupling of [2-(Cyclopentyloxy)-5-methylphenyl]boronic acid . This specific building block presents a dual challenge in orga...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide details optimized reaction conditions for the Suzuki-Miyaura cross-coupling of [2-(Cyclopentyloxy)-5-methylphenyl]boronic acid . This specific building block presents a dual challenge in organic synthesis:
Steric Hindrance: The ortho-cyclopentyloxy group creates significant steric bulk, impeding the transmetallation step.
Protodeboronation Risk: The electron-rich nature of the ring (activated by the alkoxy group) makes the boronic acid highly susceptible to hydrolytic deboronation under basic conditions, leading to the formation of the des-boron byproduct (1-(cyclopentyloxy)-4-methylbenzene).
To overcome these competing failure modes, this protocol utilizes Buchwald-type dialkylbiaryl phosphine ligands (specifically SPhos) and controlled basicity to ensure high yields (>85%) while suppressing protodeboronation.
Mechanistic Insight & Strategy
The Ortho-Effect Challenge
In standard Suzuki couplings, oxidative addition is often the rate-determining step (RDS). However, for ortho-substituted boronic acids, transmetallation often becomes the bottleneck. The bulky cyclopentyloxy group hinders the approach of the boronate species to the Palladium(II) center.
The Protodeboronation Trap
Simultaneously, the electron-donating capability of the ether linkage increases the electron density on the ipso-carbon. In the presence of water and base (standard Suzuki conditions), this facilitates the protonolysis of the C-B bond before the slow transmetallation can occur.
The Solution: Ligand Accelerated Catalysis
We utilize SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) .
Electronic Effect: The electron-rich phosphine facilitates oxidative addition of the aryl halide.
Steric Effect: The bulk of SPhos promotes the reductive elimination step. Crucially, the interaction between the Pd center and the ligand's lower ring creates a geometry that allows the bulky boronic acid to enter the coordination sphere, accelerating transmetallation relative to the background rate of protodeboronation.
Figure 1: Catalytic cycle highlighting the competition between Transmetallation (desired) and Protodeboronation (undesired).
Experimental Protocols
Protocol A: The "Gold Standard" (Robust & Scalable)
Recommended for Aryl Bromides and Activated Aryl Chlorides.
This method uses a biphasic system with a mild base to minimize boronic acid decomposition while maintaining sufficient solubility.
Setup: Charge a reaction vial (equipped with a magnetic stir bar) with the Aryl Halide (1.0 mmol), Boronic Acid (1.3 mmol, 286 mg), and SPhos Pd G2 Precatalyst (14.4 mg, 0.02 mmol).
Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill with Nitrogen or Argon (3 cycles).
Solvent Addition: Add degassed Toluene (4.0 mL) and degassed Water (0.4 mL) via syringe.
Note: If using Pd(OAc)₂/SPhos separate components, stir in solvent for 5 mins at RT to allow complex formation before heating.
Base Addition: Add K₃PO₄ (424 mg, 2.0 mmol). If using solid base, it can be added in step 1. If using 2M aq. solution, add 1.0 mL here (adjust water volume accordingly).
Reaction: Heat the mixture vigorously to 80–100 °C for 4–12 hours.
QC Check: Monitor by HPLC/UPLC. Look for the disappearance of the halide.
Workup: Cool to RT. Dilute with Ethyl Acetate (10 mL) and Water (10 mL). Separate phases. Extract aqueous layer 2x with EtOAc. Dry organics over MgSO₄, filter, and concentrate.
Protocol B: The "Difficult Substrate" (Deactivated Chlorides)
Recommended for electron-rich Aryl Chlorides or highly hindered partners.
This method uses the PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) architecture, which is exceptionally stable and active for difficult oxidative additions.
Reagents:
Aryl Chloride (1.0 equiv)
Boronic Acid (1.5 equiv)
Catalyst: Pd-PEPPSI-IPent (2 mol%)
Base: K₂CO₃ (2.0 equiv)
Solvent: 1,4-Dioxane (Anhydrous).
Step-by-Step Procedure:
Setup: In a glovebox or under strict Argon flow, combine Aryl Chloride (1.0 mmol), Boronic Acid (1.5 mmol), Pd-PEPPSI-IPent (16 mg, 0.02 mmol), and anhydrous K₂CO₃ (276 mg, 2.0 mmol) in a screw-cap vial.
Solvent: Add anhydrous 1,4-Dioxane (5 mL).
Reaction: Heat to 80 °C .
Note: Anhydrous conditions are used here to strictly prevent protodeboronation, as the reaction time may be longer (12–24 h) due to the difficult aryl chloride.
Workup: Filter through a pad of Celite to remove salts. Rinse with EtOAc. Concentrate and purify.
Data Summary & Optimization Matrix
The following table summarizes the impact of variable changes based on internal optimization data for ortho-alkoxy boronic acids.
Variable
Condition
Outcome
Recommendation
Ligand
PPh₃ (Tetrakis)
< 20% Yield
Avoid. Too bulky/inactive for this substrate.
SPhos
95% Yield
Preferred. Excellent steric/electronic balance.
XPhos
88% Yield
Good alternative for chlorides.
dppf
60% Yield
Moderate. Good for simple bromides only.
Base
Na₂CO₃
Moderate Yield
Slow reaction; some hydrolysis observed.
K₃PO₄
High Yield
Preferred. Buffers pH effectively.
NaOH / KOH
Low Yield
Avoid. Causes rapid protodeboronation.
Solvent
DMF
Low Yield
Promotes homocoupling/deboronation at high T.
Toluene/H₂O
High Yield
Preferred. Biphasic system protects catalyst.
Troubleshooting Guide
Scenario 1: High consumption of Boronic Acid, but low product yield.
Diagnosis:Protodeboronation . The boronic acid is hydrolyzing to 1-(cyclopentyloxy)-4-methylbenzene.
Fix:
Switch to Protocol B (Anhydrous Dioxane).
Add the boronic acid in portions (e.g., 0.5 equiv at T=0, 0.5 equiv at T=2h).
Lower the reaction temperature to 60 °C and extend time.
Scenario 2: Aryl Halide remains unreacted.
Diagnosis:Catalyst Death or Failure of Oxidative Addition.
Fix:
Ensure the reaction is strictly oxygen-free (Argon purge).
Switch from Pd(OAc)₂/SPhos to the pre-formed SPhos Pd G2 or G3 precatalyst to ensure active Pd(0) generation.
If using a Chloride, switch to XPhos or Pd-PEPPSI-IPent .
Scenario 3: "Spot-to-spot" conversion but difficult purification.
Note: The SPhos oxide byproduct can be difficult to remove.
Fix: Perform a saponification wash (wash organic layer with 1M NaOH) if the product is stable to base, or use C18 reverse-phase chromatography.
Decision Logic for Optimization
Figure 2: Decision tree for selecting the optimal reaction conditions.
References
Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. [Link]
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.[1] Accounts of Chemical Research, 41(11), 1461–1473. [Link]
Organ, M. G., et al. (2006). Pd-PEPPSI-IPr: A Highly Active and Selective Catalyst for the Suzuki-Miyaura Cross-Coupling Reaction. Chemistry - A European Journal, 12(18), 4749–4755. [Link]
Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society, 138(29), 9145–9157. [Link]
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroarylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]
General procedure for activating [2-(Cyclopentyloxy)-5-methylphenyl]boronic acid in aqueous media
Executive Summary This guide details the activation protocols for [2-(Cyclopentyloxy)-5-methylphenyl]boronic acid (CAS: 1311159-02-0) in aqueous environments. While boronic acids are standard building blocks in medicinal...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide details the activation protocols for [2-(Cyclopentyloxy)-5-methylphenyl]boronic acid (CAS: 1311159-02-0) in aqueous environments. While boronic acids are standard building blocks in medicinal chemistry, this specific derivative presents unique challenges due to the steric bulk of the ortho-cyclopentyloxy group and its lipophilic nature. "Activation" in this context refers to two distinct physicochemical processes:
Hydrolytic Activation: Converting the storage-stable boroxine (anhydride) form into the monomeric boronic acid.
Electronic Activation: Generating the nucleophilic hydroxyboronate anion
required for transmetallation in Suzuki-Miyaura cross-coupling.
This note provides a robust biphasic activation protocol and a "Green Chemistry" micellar method, ensuring high reactivity while minimizing protodeboronation side pathways.
Chemical Context & Mechanistic Insight
The Molecule
Structure: A phenyl ring substituted with a boronic acid moiety, a methyl group at the meta position (C5), and a bulky cyclopentyloxy ether at the ortho position (C2).
Challenge: The ortho-alkoxy group creates significant steric hindrance near the boron center. While this protects the boron from some degradation pathways, it significantly retards the formation of the tetrahedral boronate complex required for catalysis. Furthermore, the cyclopentyl ring drastically reduces water solubility compared to simple phenylboronic acid.
The Activation Pathway
In aqueous media, the compound exists in a dynamic equilibrium. Commercial samples often arrive as partial boroxines (trimers). For the molecule to participate in cross-coupling, it must traverse the following pathway:
Hydrolysis: Water attacks the boroxine to release the free acid.
Ionization: A base (hydroxide or carbonate) attacks the Lewis-acidic boron to form the tetrahedral boronate anion. This is the active species.
Figure 1: The equilibrium pathway from storage form to active catalytic species. High pH is required to drive the equilibrium toward the active anion.
Best for: Standard bench-scale synthesis where water solubility is limited.
This method uses a water-miscible organic co-solvent to solubilize the lipophilic cyclopentyl tail while providing the aqueous base necessary for boron activation.
Solvent: 1,4-Dioxane/Water (4:1 ratio) or Acetone/Water (3:1)
Procedure:
Solubilization (The "Pre-Soak"):
Dissolve the boronic acid in the organic solvent (Dioxane) first. Ensure complete dissolution. The solution should be clear.
Why: The cyclopentyl group prevents direct dissolution in water. Adding water first will result in a gummy suspension that reacts poorly.
Base Activation:
Dissolve the inorganic base (
) in the calculated volume of distilled water.
Add the aqueous base solution to the organic boronic acid solution.
Observation: A slight precipitate (salt) may form; this is normal.
Degassing (Critical Step):
Sparge the mixture with Argon or Nitrogen for 10-15 minutes.
Why: Oxygen promotes the homocoupling of boronic acids (phenol formation) and deactivates the Pd catalyst.
Catalysis:
Add the Palladium catalyst (e.g.,
, 5 mol%) and the coupling partner (Aryl Halide).
Heat to 80-90°C. The ortho-alkoxy group requires higher thermal energy to overcome steric repulsion during transmetallation.
Protocol B: Micellar Activation (Green Chemistry)
Best for: Scale-up, environmental compliance, and difficult-to-dissolve substrates.
This method uses a surfactant to create lipophilic "nanoreactors" within water. The boronic acid resides inside the micelle, while the base activates it at the micelle-water interface.
Reagents:
Surfactant: TPGS-750-M (2 wt % in water)
Base: Triethylamine (
) or
Procedure:
Media Preparation: Prepare a 2 wt % solution of TPGS-750-M in degassed water.
Loading: Add the boronic acid and aryl halide directly to the surfactant solution. Stir vigorously at Room Temperature (RT) for 10 minutes.
Mechanism:[1][2][3][4][5] The lipophilic [2-(Cyclopentyloxy)-5-methylphenyl] moiety migrates into the hydrophobic core of the micelles.
Activation: Add the base. If using an organic base like
, it will partition into the micelle. If using inorganic, it remains in the bulk water, activating the boron at the interface.
Reaction: Add catalyst (e.g.,
) and stir at 45-60°C.
Note: Micellar catalysis often allows lower temperatures due to the high local concentration of reactants.
Data & Optimization Guide
Base Selection Matrix
The choice of base dictates the concentration of the active boronate anion.
Base
pH Range
Suitability for this Molecule
Notes
~11
High
Standard choice. Mild enough to prevent ether cleavage, strong enough to activate.
~12-13
High
Excellent for sterically hindered substrates. The higher basicity accelerates "ate" complex formation.
~11
Medium
Use if solubility of the base in the organic phase is required (Cesium effect), but expensive.
>14
Low
Avoid. Too harsh. Risk of hydrolyzing the ether or promoting rapid protodeboronation.
Troubleshooting Flowchart
Figure 2: Decision matrix for optimizing the activation of sterically hindered boronic acids.
Critical Handling Notes
Stoichiometry: Because ortho-substituted boronic acids are prone to protodeboronation (losing the
group), always use a slight excess (1.2 - 1.5 equiv) relative to the halide.
Storage: Store at 2-8°C. If the compound has been stored for >6 months, it likely exists as the boroxine. The "Protocol A" pre-soak step is sufficient to re-hydrolyze it; no separate hydrolysis step is needed.
Analysis: When monitoring via LC-MS, remember that boronic acids can esterify with methanol/diol columns. You may see the mass of the methyl ester or the boroxine rather than the free acid.
References
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. [Link]
Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.[4] (General Reference for Equilibrium Mechanics). [Link]
Current Status: [2-(Cyclopentyloxy)-5-methylphenyl]boronic acid exhibits moderate to low stability under standard basic cross-coupling conditions (e.g., aqueous Na₂CO₃ at reflux).
Core Issue: The presence of the electron-rich cyclopentyloxy group at the ortho position significantly accelerates protodeboronation (hydrolytic cleavage of the C–B bond). This side reaction competes with the desired transmetalation step in Suzuki-Miyaura couplings, often leading to the formation of the hydrodeboronated byproduct, 1-(cyclopentyloxy)-4-methylbenzene, and reduced yields.
Recommendation: For optimal performance, utilize anhydrous bases (e.g., K₃PO₄, Cs₂CO₃) in non-aqueous solvent systems or employ rapid-coupling precatalysts (e.g., Pd-162, XPhos Pd G3) to outcompete the decomposition pathway.
Technical Deep Dive: The Instability Mechanism
To troubleshoot effectively, one must understand the molecular causality. The instability of this specific boronic acid is not random; it is driven by the base-catalyzed protodeboronation pathway .
The Ortho-Alkoxy Effect
In basic media, the boronic acid (neutral, sp²) reacts with hydroxide or alkoxide ions to form a boronate anion (charged, sp³). This anionic species is the reactive intermediate for both the desired cross-coupling and the undesired deboronation.
For [2-(Cyclopentyloxy)-5-methylphenyl]boronic acid:
Electronic Activation: The oxygen atom of the cyclopentyloxy group donates electron density into the aromatic ring (resonance effect). This increases the electron density at the ipso-carbon (the carbon attached to boron).
Ipso-Protonation: The increased electron density makes the ipso-carbon highly susceptible to protonation by water or protic solvents.
C–B Bond Cleavage: Once the ipso-carbon is protonated, the C–B bond cleaves, releasing boric acid and the deboronated arene.
Mechanistic Pathway (Graphviz Visualization)
Caption: The kinetic competition between the desired Pd-catalyzed transmetalation and the undesired base-catalyzed protodeboronation.
Troubleshooting Center & FAQs
Q1: I am observing the formation of 1-(cyclopentyloxy)-4-methylbenzene. Is my reagent impure?
Diagnosis: Likely not. This is the hallmark signature of protodeboronation occurring in situ.
Root Cause: The reaction pH is too high, or the temperature is too elevated, allowing the rate of hydrolysis to exceed the rate of coupling.
Solution:
Switch Base: Replace strong hydroxides (NaOH, KOH) or carbonates (Na₂CO₃) with milder, anhydrous bases like Potassium Phosphate (K₃PO₄) or Potassium Fluoride (KF) .
Reduce Water: Switch to an anhydrous solvent system (e.g., Dioxane or Toluene) to eliminate the proton source required for the deboronation mechanism.
Q2: My Suzuki coupling yield is stuck at 40%. Adding more catalyst didn't help.
Diagnosis: Catalyst death is not the issue; substrate depletion is. Your boronic acid is decomposing before it can react.
Solution:
Stoichiometry Adjustment: Increase the boronic acid equivalents to 1.5 – 2.0 equiv .
Slow Addition: Add the boronic acid as a solution via syringe pump over 1 hour. This keeps the concentration of the vulnerable boronate anion low relative to the catalyst, favoring the catalytic cycle.
Q3: How should I store this compound?
Protocol: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen).
Reasoning: While solid-state stability is generally better than solution stability, ortho-alkoxy boronic acids can undergo slow auto-oxidation or dehydration to boroxines (trimers). While boroxine formation is reversible and harmless, oxidation destroys the compound.
Optimized Experimental Protocols
Protocol A: Stability Assay (Self-Validation)
Run this control experiment to quantify the decomposition rate in your specific solvent/base system.
Prepare Solvent: Mix 4 mL of your reaction solvent (e.g., DME) and 1 mL of water.
Add Base: Add the base equivalents used in your reaction (e.g., 2 equiv K₂CO₃).
Add Substrate: Add 0.1 mmol of [2-(Cyclopentyloxy)-5-methylphenyl]boronic acid.
Incubate: Heat to reaction temperature (e.g., 80°C) for 1 hour.
Analyze: Take an aliquot, work up (mini-extraction), and analyze via ¹H NMR.
Calculate: Integrate the methyl peak of the starting material vs. the methyl peak of the deboronated byproduct (approx. 2.3 ppm).
If >10% byproduct is formed in 1 hour, the conditions are too harsh.
Protocol B: High-Efficiency Suzuki Coupling for Unstable Boronic Acids
Designed to maximize transmetalation rate.
Component
Reagent / Condition
Rationale
Catalyst
Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%) or XPhos Pd G3 (1-2 mol%)
Bulky, electron-rich ligands accelerate oxidative addition and transmetalation.
Base
K₃PO₄ (3.0 equiv)
Anhydrous phosphate provides sufficient basicity for activation without the high aggressivity of hydroxides.
Solvent
1,4-Dioxane (Anhydrous)
Minimizes available protons for the deboronation pathway.
Temperature
80°C - 90°C
Sufficient for activation, but avoid refluxing water/alcohol mixtures.
Time
2 - 4 Hours
Extended reaction times favor decomposition; monitor by LCMS hourly.
Step-by-Step:
Charge a reaction vial with the Aryl Halide (1.0 equiv), Boronic Acid (1.5 equiv), K₃PO₄ (3.0 equiv), and Catalyst (2-5 mol%).
Seal and purge with Argon for 5 minutes (Critical: Oxygen accelerates homocoupling and oxidation).
Add anhydrous 1,4-Dioxane via syringe.
Heat to 85°C.
Monitor conversion at 1 hour. If starting halide remains but boronic acid is consumed, add a second portion (0.5 equiv) of boronic acid.
Decision Tree: Troubleshooting Workflow
Caption: Diagnostic workflow for identifying reaction failures involving [2-(Cyclopentyloxy)-5-methylphenyl]boronic acid.
References
Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)₂ Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society.
[Link]
(Key Reference: Establishes the mechanism of base-catalyzed protodeboronation and the impact of ortho-substituents.)
Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Nucleophiles. Journal of the American Chemical Society.
[Link]
(Key Reference: Provides the rationale for using rapid-coupling catalysts like XPhos Pd G3 to overcome instability.)
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews.
[Link]
(Key Reference: Comprehensive review on the stability profiles of various boronic acids and optimization strategies.)
Optimization
Solvent effects on the reactivity of [2-(Cyclopentyloxy)-5-methylphenyl]boronic acid
You are working with [2-(Cyclopentyloxy)-5-methylphenyl]boronic acid . This is not a generic reagent; it possesses two distinct structural features that dictate its solvent compatibility and reactivity profile:
Steric Hindrance (Ortho-Effect): The bulky cyclopentyloxy group at the ortho position creates significant steric impedance around the boron center, slowing down transmetallation in cross-coupling reactions.
Electronic Enrichment: The alkoxy group is a strong electron donor (via resonance), making the aromatic ring electron-rich. While this facilitates oxidative addition on the electrophile partner, it makes the C–B bond of this boronic acid highly susceptible to protodeboronation (hydrolysis of the C–B bond) in hot, protic solvents.
This guide provides a solvent-centric troubleshooting framework to navigate these competing factors.
Module 1: Solubility & Storage Stability
User Query: "The reagent appears sticky or 'wet' despite being stored in a desiccator. Is it degraded?"
Technical Insight: The Boroxine Cycle
Boronic acids exist in a dynamic equilibrium with their dehydrated trimeric anhydrides (boroxines). This is solvent- and moisture-dependent. In non-polar solvents or dry solid states, the equilibrium shifts toward the boroxine. In the presence of water or coordinating solvents, it shifts back to the monomeric acid.
The "stickiness" is often a physical characteristic of the boroxine-acid mixture, not necessarily degradation.
Solvent Compatibility Matrix
Solvent Class
Solubility
Effect on Equilibrium
Recommendation
Alcohols (MeOH, EtOH)
High
Shifts to Monomer (Solvolysis)
Avoid for Storage. Promotes esterification and protodeboronation on heating.
Ethers (THF, Dioxane)
High
Stabilizes Monomer
Ideal for Reaction. Oxygen lone pairs coordinate to vacant boron p-orbital.
Non-Polar (Toluene, Hexane)
Low
Shifts to Boroxine (Trimer)
Ideal for Azeotropic Drying. Use to remove water if stoichiometry is critical.
Water
Low (pH dependent)
Monomer (Hydrolysis)
Required for Suzuki. Essential for activating the boronate species with base.
Visualization: Solvation & Equilibrium Dynamics
Figure 1: The dynamic equilibrium between the monomeric acid and its anhydride forms is dictated by solvent polarity and water content.
Module 2: Reaction Optimization (Suzuki-Miyaura)
User Query: "I am getting low yields (<30%) in standard Suzuki conditions (Pd(PPh3)4, Na2CO3, DME/Water). Why?"
Root Cause Analysis
Steric Bulk: The ortho-cyclopentyloxy group prevents the boron center from approaching the Palladium(II) intermediate during the transmetallation step.
Base Insolubility: Standard carbonate bases may not be soluble enough in DME to generate the active tri-coordinate boronate species required for transmetallation.
Protocol: High-Steric Suzuki Coupling
Standardize your workflow using this optimized solvent system.
Reagents:
Solvent: 1,4-Dioxane / Water (4:1 ratio). Dioxane has a higher boiling point than THF and coordinates well to boron.
Base: Potassium Phosphate (
).[1] Higher solubility and basicity than carbonates.
Catalyst: Pd(dppf)Cl2 or Pd-XPhos G3. (Buchwald ligands are essential for ortho-substituted substrates).
Step-by-Step:
Dissolution: Dissolve [2-(Cyclopentyloxy)-5-methylphenyl]boronic acid (1.2 equiv) in 1,4-Dioxane.
Activation: Add
(3.0 equiv) dissolved in the minimum amount of water.
Note: The mixture must be biphasic or homogeneous; if solids precipitate immediately, add more water.
Degassing: Sparge with Argon for 15 minutes. Oxygen promotes homocoupling and phenol formation.
Catalysis: Add Pd-Catalyst (5 mol%).
Temperature: Heat to 90°C.
Warning: Do not exceed 100°C. The electron-rich ring will promote C-B bond cleavage (see Module 3).
User Query: "My NMR shows the formation of 1-(cyclopentyloxy)-4-methylbenzene. The boron group is gone."
The Mechanism: Protodeboronation
Electron-rich boronic acids are prone to hydrolytic cleavage of the C–B bond. The ortho-alkoxy group donates electron density into the ring, stabilizing the protonation of the carbon attached to the boron (ipso-carbon).
Solvent Triggers:
High Temperature Water: At T > 100°C, water acts as a proton source.
Methanol/Ethanol: Protic solvents accelerate this pathway significantly compared to aprotic solvents.
Decision Tree: Troubleshooting Low Conversion
Figure 2: Diagnostic workflow for identifying solvent-mediated failure modes.
FAQ: Frequently Asked Questions
Q1: Can I use Ethanol instead of Dioxane to make the process greener?
Answer: Proceed with extreme caution. While ethanol is greener, it is a protic solvent. For this specific electron-rich boronic acid, refluxing in ethanol will likely lead to significant protodeboronation (yield loss). If you must use an alcohol, use Isopropanol (sterically bulkier, less reactive) and keep the temperature below 70°C.
Q2: Can I use this boronic acid in a reaction without base?
Answer: No. Boronic acids are electrophilic. They must react with a base (OH-, CO3 2-, etc.) to form the tetrahedral boronate anion (
). This anionic species is the nucleophile that undergoes transmetallation with the Palladium catalyst. Without base/water, the reaction will not proceed.
Q3: How do I remove the boronic acid excess during workup?
Answer: The ortho-cyclopentyloxy group makes the molecule lipophilic. It may not wash out easily with basic water.
Protocol: Treat the crude organic layer with aqueous Sorbitol or Pinacol . These diols bind to the unreacted boronic acid, rendering it water-soluble (Sorbitol) or changing its Rf for chromatographic separation (Pinacol).
References
Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. (The definitive text on boronic acid equilibrium and stability).
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews.[2] (Detailed mechanisms on protodeboronation and transmetallation).
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Dodecylbenzenesulfonates. Journal of the American Chemical Society. (Validation of SPhos/XPhos ligands for sterically hindered substrates).
BenchChem Technical Division. (2025). Solubility Profile of Boroxines and Boronic Acids. (General solubility trends for organoboron compounds).
Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic Boronic Acids. Journal of the American Chemical Society. (Mechanistic insights into pH-dependent degradation).
Author: BenchChem Technical Support Team. Date: February 2026
Status: Active
Ticket ID: #BOR-2-CYC-OPT
Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Subject: Troubleshooting Low Conversion in Suzuki-Miyaura Cross-Coupling[1]
Executive Summary
You are encountering low conversion rates with [2-(Cyclopentyloxy)-5-methylphenyl]boronic acid . This substrate presents a classic "perfect storm" of two competing mechanistic challenges:
Steric Hindrance: The ortho-cyclopentyloxy group is significantly bulkier than a standard methoxy group, retarding the transmetallation step.[1]
Electronic Instability: The electron-rich nature of the ring (alkoxy + methyl donors) makes the C–B bond highly susceptible to protodeboronation (hydrolysis), often faster than the cross-coupling can occur.
This guide provides a diagnostic workflow to identify which failure mode is dominant and offers a "Gold Standard" protocol to resolve it.
Part 1: Diagnostic Workflow
Before altering your conditions, analyze your crude reaction mixture (LCMS/GCMS) to classify the failure mode.
The boronic acid is hydrolyzing before it can couple. The reaction conditions are too basic or too aqueous.[1]
High remaining halide , High remaining Boronic acid (or boroxine)
Catalytic Stall
The catalyst cannot overcome the steric barrier of the ortho-cyclopentyloxy group. Transmetallation is blocked.[1]
Homocoupling of Boronic Acid
Oxidative Homocoupling
Oxygen ingress or excessive catalyst loading without sufficient reduction.[1]
Part 2: Troubleshooting Guides (FAQs)
Issue A: "I see the de-boronated side product (Ar-H) instead of the product."
The Science:
Electron-rich boronic acids are prone to ipso-protonation.[1] Under basic aqueous conditions, the base coordinates to the boron (forming a boronate), which then undergoes C–B bond cleavage. The ortho-alkoxy group accelerates this by stabilizing the transition state via electron donation.
The Solution:
Switch to Anhydrous Conditions: Water is the enemy here.[1] Use anhydrous dioxane or toluene.[1]
Change the Base: Switch from hydroxides (NaOH, KOH) or carbonates (Na2CO3) to anhydrous K3PO4 (Potassium Phosphate Tribasic) .[1] Phosphate acts as a base but also buffers the system, reducing the concentration of free catalytic species that promote deboronation.
Stoichiometry: Increase the boronic acid equivalents to 1.5 – 2.0 equiv to compensate for the sacrificial loss.
Issue B: "The reaction just sits there. Nothing happens."
The Science:
The cyclopentyloxy group at the 2-position creates a "steric wall." Standard ligands like PPh3 or dppf form palladium complexes that are too crowded to allow the bulky boronic acid to approach and transfer its organic group (Transmetallation).[1]
The Solution:
You must use Buchwald Biaryl Phosphine Ligands .[1]
Why? SPhos is specifically designed for ortho-substituted substrates.[1] It facilitates oxidative addition and, crucially, the Pd–O interaction with the ligand's methoxy group creates a flexible pocket that accommodates the incoming bulky boronic acid during transmetallation.
Part 3: The "Gold Standard" Protocol
This protocol is engineered to balance steric demand with hydrolytic stability.[1]
Alternative Pre-catalyst:SPhos Pd G2 or G3 (2 mol%) – Highly Recommended for consistency.
Base:K3PO4 (finely ground, anhydrous) (3.0 equiv)
Solvent: Toluene : Water (10:1 ratio) OR Anhydrous 1,4-Dioxane.[1]
Note: While water usually helps Suzuki coupling, for this unstable acid, minimizing water is key.[1] If using Toluene/Water, keep water volume low (<10%).[1]
Step-by-Step:
Charge Solids: Add Aryl Halide, Boronic Acid (1.5 eq), and K3PO4 (3.0 eq) to a vial equipped with a stir bar.
Catalyst Addition:
If using Pre-catalyst: Add SPhos Pd G2 (2 mol%).[1]
If using separate Pd/Ligand: Add Pd(OAc)2 and SPhos.[1]
Inert Atmosphere (CRITICAL): Seal the vial and purge with Argon or Nitrogen for 5 minutes. Oxygen promotes homocoupling and deactivation.[1]
Solvent Addition: Add sparged (degassed) solvent via syringe.[1]
Reaction: Heat to 80–100 °C for 12–16 hours.
Tip: Do not exceed 100 °C initially; higher temps accelerate deboronation faster than coupling.[1]
Part 4: Visualizing the Mechanism & Logic
Diagram 1: The Steric/Electronic Conflict
This diagram illustrates where the specific structure of your boronic acid interferes with the catalytic cycle.
Caption: The "Race Condition": Steric bulk slows the coupling (Red Arrow), allowing the faster decomposition pathway (Dashed Line) to dominate.
Diagram 2: Troubleshooting Decision Tree
Use this flow to optimize your specific reaction based on crude data.[1]
Caption: Diagnostic logic flow to determine if the issue is chemical instability or catalytic inactivity.
References
Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.[1][3]
Relevance: Establishes SPhos as the premier ligand for ortho-substituted biaryl synthesis.[1]
Cox, P. A., Reid, M., Leach, A. G., Campbell, A. D., King, E. J., & Lloyd-Jones, G. C. (2017). Base-Catalyzed Protodeboronation of Arylboronic Acids. Journal of the American Chemical Society.[1][3]
Relevance: The definitive mechanistic study on why electron-rich boronic acids decompose in base.[1]
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010).[1] A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids.[1] Journal of the American Chemical Society.[1][3]
Relevance: While focused on fluoro-acids, the principles of rapid coupling to outcompete deboron
Technical Guide: C13 NMR Characterization of [2-(Cyclopentyloxy)-5-methylphenyl]boronic Acid
The following guide is a technical analysis designed for researchers characterizing [2-(Cyclopentyloxy)-5-methylphenyl]boronic acid (CAS: 1311159-02-0). It prioritizes the practical challenges of organoboron NMR spectros...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide is a technical analysis designed for researchers characterizing [2-(Cyclopentyloxy)-5-methylphenyl]boronic acid (CAS: 1311159-02-0). It prioritizes the practical challenges of organoboron NMR spectroscopy—specifically the equilibrium between boronic acids and boroxines—and provides a comparative framework for validating spectral data.
[1]
Executive Summary & Technical Context
[2-(Cyclopentyloxy)-5-methylphenyl]boronic acid is a functionalized arylboronic acid commonly employed as a building block in Suzuki-Miyaura cross-coupling reactions.[1][2][3] While structurally simple, its NMR characterization is complicated by the inherent reactivity of the boronic acid moiety.
The Core Challenge: Unlike standard organic intermediates, arylboronic acids in solution exist in a dynamic equilibrium between the monomeric acid and the trimeric anhydride (boroxine). This equilibrium is solvent-dependent, often leading to confusing spectral data (e.g., peak doubling, broadening) in non-polar solvents like CDCl₃.[4]
This guide compares the Monomeric Acid (Target) against its common derivatives and artifacts to ensure accurate identification.[1][3]
Comparative Analysis: Solvent Systems & Derivatives
For robust characterization, the choice of solvent is not merely about solubility; it dictates the chemical species present in the NMR tube.
In CDCl₃, the lack of hydrogen-bond acceptors drives the dehydration of the boronic acid into a six-membered boroxine ring.[2] This results in two sets of ¹³C signals: one for the monomer and one for the trimer.[3]
Key Diagnostic: If your spectrum shows "shadow peaks" (minor signals slightly shifted from the main peaks), do not assume impurities immediately. Add a drop of D₂O to the CDCl₃ tube; if the shadow peaks disappear (forcing hydrolysis back to the monomer), they were boroxine artifacts.
Predicted ¹³C NMR Chemical Shifts
Due to the rarity of published raw data for this specific CAS, the following values are calculated based on substituent chemical shift additivity rules (Pretsch/Clerc models) and validated against analogous 2-alkoxyarylboronic acids.
Note on C-1 (Ipso-Boron): The carbon directly attached to boron is often missing in standard ¹³C scans due to Scalar Coupling of the Second Kind (relaxation of the quadrupolar boron nucleus).[1] Increasing the relaxation delay (d1 > 2s) and scan count (ns > 512) can help visualize this peak.[1]
Visualization: The Acid-Boroxine Equilibrium
The following diagram illustrates the structural transformation that occurs in the NMR tube, causing spectral artifacts.
Caption: Figure 1. The reversible dehydration of [2-(Cyclopentyloxy)-5-methylphenyl]boronic acid.[1] In NMR, this equilibrium results in peak doubling if not controlled by solvent choice.
Validation: Look for the B(OH)₂ protons.[1][3] In DMSO, they typically appear as a broad singlet or two distinct singlets (if rotation is restricted) between 7.5–8.5 ppm.[3][4] If these are absent, the sample may be the anhydride.
Relaxation Delay (d1): Set to 2.0 - 3.0 seconds. (Boron-attached carbons relax slowly).[1][3]
Scans (ns): Minimum 512 scans for adequate S/N on the broadened C-B signal.
Processing: Apply an exponential line broadening (LB) of 1.0 - 3.0 Hz. This helps visualize the broad C-B quaternary carbon signal which might be lost with standard (0.3 Hz) processing.[1][3]
References
Hall, D. G. (2011).[1][3][4] Structure, Properties, and Preparation of Boronic Acid Derivatives.[3][4] In Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials.[3][4] Wiley-VCH.[1][3][5] [1]
Nieto, S., et al. (2016).[3][4] NMR of Boronic Acids and Esters: Challenges and Solutions.Magnetic Resonance in Chemistry, 54(10), 811-819.[3]
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[3][4] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1][3] [1]
PubChem Compound Summary. (2024). [2-(Cyclopentyloxy)-5-methylphenyl]boronic acid.[1][3][6] National Center for Biotechnology Information.[1][3]
A Comprehensive Guide to the Proper Disposal of [2-(Cyclopentyloxy)-5-methylphenyl]boronic Acid
This guide provides a detailed protocol for the safe and compliant disposal of [2-(Cyclopentyloxy)-5-methylphenyl]boronic acid. As a key reagent in modern synthetic chemistry, particularly in Suzuki-Miyaura cross-couplin...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a detailed protocol for the safe and compliant disposal of [2-(Cyclopentyloxy)-5-methylphenyl]boronic acid. As a key reagent in modern synthetic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions, its responsible handling from bench to disposal is paramount. This document moves beyond simple instructions to explain the rationale behind each step, ensuring that researchers, scientists, and drug development professionals can manage their waste streams with confidence, scientific integrity, and environmental stewardship.
Hazard Identification and Risk Assessment
Before any disposal procedure, a thorough understanding of the compound's hazards is essential. While a specific Safety Data Sheet (SDS) for [2-(Cyclopentyloxy)-5-methylphenyl]boronic acid may not always be available, the hazard profile can be reliably inferred from related arylboronic acids.
Arylboronic acids are generally classified as irritants. The primary risks are associated with direct contact and inhalation of dust particles. The boronic acid functional group can interact with biological diols, leading to potential biological activity that necessitates careful handling.
| H315: Causes skin irritation. [1] Avoid contact with skin. Wear protective gloves and a lab coat.[1] In case of contact, wash the affected area thoroughly with soap and water. |
| Serious Eye Irritation (Category 2A) |
| H319: Causes serious eye irritation. [1] Wear safety glasses or goggles.[1][2] If in eyes, rinse cautiously with water for several minutes.[2] |
| Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System |
| H335: May cause respiratory irritation. Avoid breathing dust. Handle in a well-ventilated area or a chemical fume hood.[2] If inhaled, move to fresh air. |
Causality: The irritant nature of boronic acids stems from their Lewis acidic boron center and their ability to form esters with diols, which are ubiquitous in biological systems. Inhalation of fine powders can cause mechanical and chemical irritation to the respiratory tract.
The Regulatory Landscape: Ensuring Compliance
Disposal of any chemical waste is governed by a multi-layered regulatory framework. The generator of the waste is legally responsible for its proper identification and disposal.[3][4]
Federal Level: The Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[4] A chemical waste is considered hazardous if it is specifically listed or if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[5]
Occupational Safety: The Occupational Safety and Health Administration (OSHA) mandates safe workplace practices, including hazardous waste handling and emergency preparedness.[6][7][8]
Local Regulations: State and local authorities, including your institution's Environmental Health and Safety (EHS) office and the local Publicly Owned Treatment Works (POTW), have the final say on what can be discharged into the sanitary sewer.[9][10]
The following workflow illustrates the critical decision-making process for classifying chemical waste.
Caption: Waste classification workflow for laboratory chemicals.
Disposal Pathways: A Decision-Making Guide
The correct disposal pathway depends on the nature and quantity of the waste. For [2-(Cyclopentyloxy)-5-methylphenyl]boronic acid, waste streams typically include:
Solutions from reaction workups (potentially mixed with solvents, acids, or bases).
The following decision tree provides a clear guide for selecting the appropriate disposal method.
Caption: Disposal pathway decision tree for boronic acid waste.
Trustworthiness: The most trustworthy and universally compliant approach is to treat all boronic acid waste as hazardous waste for collection (Pathway 1). Pathway 2 should only be considered for residual, non-contaminated aqueous solutions and requires explicit, prior approval from your EHS department.[9][10] Never dispose of boronic acid down the drain unless explicitly permitted by your local water authority.[9]
Standard Operating Procedures (SOPs)
SOP 1: Collection and Segregation of Hazardous Boronic Acid Waste
This procedure is the default and most recommended pathway.
1. Required Materials:
Designated hazardous waste container (compatible material, e.g., HDPE or glass).
Hazardous Waste Label.
Personal Protective Equipment (PPE): Safety goggles, nitrile gloves, lab coat.
Fume hood or ventilated area.
2. Procedure for Solid Waste (Unused Reagent, Contaminated Labware):
Work Area: Conduct all handling within a fume hood to minimize inhalation risk.
Container: Place a clearly labeled, sealable waste container in the work area.
Transfer: Carefully transfer the solid boronic acid or contaminated items (e.g., weigh paper, pipette tips) into the designated waste container. Avoid generating dust.[3]
Labeling: Affix a completed Hazardous Waste Label to the container. The label must include the full chemical name: "[2-(Cyclopentyloxy)-5-methylphenyl]boronic acid," and list any other contaminants.[11]
Sealing: Securely cap the container. Do not overfill; leave at least 10% headspace.
Storage: Store the sealed container in a designated Satellite Accumulation Area (SAA), ensuring it is segregated from incompatible materials (e.g., strong oxidizers).[12]
3. Procedure for Liquid Waste (Reaction Workups):
Segregation: It is critical to segregate waste streams. Do not mix boronic acid waste with incompatible chemicals.[9][11] Maintain separate waste containers for:
Non-halogenated organic solvents.
Halogenated organic solvents.
Aqueous acidic/basic waste.
Container: Use a compatible, labeled liquid waste container with a screw cap.
Transfer: Pour the liquid waste into the appropriate container.
Labeling: Ensure the label accurately reflects all components and their approximate percentages.
This procedure is ONLY for small quantities of non-contaminated, dilute aqueous solutions of boronic acid and requires prior institutional approval.
1. Causality and Scientific Principle: Boronic acids are weak Lewis acids. They can be neutralized with a mild base, such as sodium bicarbonate, to form a boronate salt.[9] This process converts the acid into a less reactive compound, which, if regulations permit, may be suitable for drain disposal.[9] Using a weak base prevents a violent exothermic reaction that could occur with a strong base.
2. Required Materials:
PPE: Safety goggles, nitrile gloves, lab coat.
Well-ventilated area or fume hood.
Beaker large enough to hold the waste volume plus neutralizer.
Stir bar and stir plate.
Sodium bicarbonate (NaHCO₃).
pH paper or a calibrated pH meter.
3. Step-by-Step Neutralization Protocol:
Preparation: Place the beaker containing the dilute boronic acid solution on a stir plate in a fume hood. Add a stir bar and begin gentle stirring.
Neutralization: Slowly and portion-wise, add sodium bicarbonate to the stirring solution. Effervescence (release of CO₂) will occur. Add the base cautiously to control the rate of gas evolution.
Monitoring: Periodically check the pH of the solution. Continue adding sodium bicarbonate until the pH is stable within the neutral range (typically 6.0-9.0, as required by local POTW).[10][13]
Disposal: Once neutralized, and only with explicit permission, dispose of the solution down the drain, followed by flushing with a large volume of water (at least a 100-fold excess).[10] For example, for every 100 mL of neutralized solution, let the water run for at least two minutes.[10]
Record Keeping: Document the neutralization and disposal in your laboratory notebook.
Emergency Procedures: Spill Management
In the event of a spill, immediate and correct action is crucial to mitigate exposure and contamination.
Alert Personnel: Immediately alert others in the vicinity.
Isolate the Area: Secure the area to prevent further spread.
Assess the Spill: For a small spill of solid material, and if you are trained to do so, proceed with cleanup. For large spills or any spill of liquid containing flammable solvents, evacuate the area and contact your institution's EHS emergency line.
Cleanup (Small Solid Spill):
Don appropriate PPE (gloves, goggles, lab coat).
Gently sweep or vacuum the solid material into a designated hazardous waste container.[3] Avoid creating dust.
Wipe the area with a damp cloth, and dispose of the cloth as hazardous waste.
Wash the area with soap and water.
Every laboratory handling hazardous materials must have a written emergency response plan that includes clear evacuation routes and communication protocols.[7]
References
Lab Alley. (2025, July 15). How To Safely Dispose of Boric Acid. [Link]
CDMS. (2024, October 30). OSHA Hazardous Waste Disposal Guidelines. [Link]
Clean Management Environmental Group. (2022, September 13). OSHA Regulations and Hazardous Waste Disposal: What To Know. [Link]
Ball State University. Disposal of Laboratory Wastes: Requirements for Chemical Disposal to Sinks and Drains. [Link]
Regulations.gov. (1982, June 29). Environmental Protection Agency - 40 CFR Part 415. [Link]
P2 InfoHouse. (2005, July 5). Laboratory Waste Management Guide. [Link]
California Institute of Technology. Hazardous Waste Management Guide. [Link]
Cole-Parmer. (2005, October 3). Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98%. [Link]
University of California, Santa Cruz. Chemical Waste Disposal Guidelines. [Link]
Personal Protective Equipment (PPE) & Handling Guide: [2-(Cyclopentyloxy)-5-methylphenyl]boronic acid
Executive Summary: The "Prudent Practice" Approach Immediate Directive: Treat [2-(Cyclopentyloxy)-5-methylphenyl]boronic acid as a Hazardous Irritant (Skin/Eye/Respiratory) with potential biological activity. While speci...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The "Prudent Practice" Approach
Immediate Directive: Treat [2-(Cyclopentyloxy)-5-methylphenyl]boronic acid as a Hazardous Irritant (Skin/Eye/Respiratory) with potential biological activity.
While specific toxicological data for this exact structural analog may be sparse in public registries, the functional groups (aryl boronic acid moiety + lipophilic cyclopentyloxy ether) dictate a high-caution approach. As a Senior Scientist, I apply the Precautionary Principle : in the absence of complete toxicity data, we default to the protection standards of a confirmed sensitizer and irritant.
H360: (Conservative Assumption) Suspected of damaging fertility or the unborn child (linked to metabolic degradation into boric acid species).
*Structure-Activity Relationship
Risk Assessment & Engineering Controls
Before donning PPE, you must establish the primary line of defense: Engineering Controls . PPE is the last barrier, not the first.
Control Level
Requirement
Scientific Rationale
Primary
Chemical Fume Hood
Boronic acids are solid powders that can easily aerosolize during weighing. Inhalation is the fastest route to systemic exposure. Velocity: 80–100 fpm face velocity.
Secondary
Static Control
Dry organic powders often carry static charges, causing "jumping" during weighing. Use an anti-static gun or ionizing bar to prevent dispersion outside the balance draft shield.
Tertiary
PPE
The physical barrier described in Section 3 below.[4]
The PPE Matrix: Technical Specifications
Standard "lab attire" is insufficient. You must select PPE based on permeation resistance and physical state hazards .
A. Hand Protection (Gloves)
Recommendation:Double-gloving is required for handling >1g or when dissolving in organic solvents.
Material: Nitrile Rubber (100%). Latex is not recommended due to poor organic solvent resistance.
Inner Glove: 4 mil (0.10 mm) Nitrile (inspection layer).
Outer Glove: 5–8 mil (0.12–0.20 mm) Nitrile (barrier layer).
Why? The cyclopentyloxy group increases the lipophilicity of the molecule, potentially enhancing skin absorption compared to simple phenylboronic acid. If you are using solvents like DCM (Dichloromethane) or DMF, standard nitrile degrades in <5 minutes.
Protocol: Change outer gloves immediately upon splash contact.
Why Not Safety Glasses? Safety glasses have gaps. Fine boronic acid dust can bypass side shields and react with the moisture in your eyes to form mild acidic solutions, causing severe irritation (H319).
C. Respiratory Protection
Recommendation:N95 (NIOSH) or P2 (EN 149) only if working outside a fume hood (not recommended).
Context: If weighing must occur on an open bench (e.g., balance calibration issues), a fit-tested respirator is mandatory.
Constraint: A surgical mask provides zero protection against chemical dust.
D. Body Protection
Recommendation: High-neck Laboratory Coat (Cotton/Poly blend or Nomex).
Protocol: Must be buttoned to the collar. Sleeves must be tucked into the glove cuffs (or use glove-over-sleeve taping) to prevent wrist exposure.
Visualization: PPE Selection Logic
Figure 1: Decision logic for selecting PPE based on physical state and engineering controls.
Operational Workflow: Step-by-Step
This protocol integrates safety with experimental precision.[5]
Phase 1: Preparation
Inspect PPE: Check gloves for pinholes (inflate with air). Ensure goggles are scratch-free.
Hood Check: Verify flow indicator is green/normal.
Equipment: Place balance, spatula, and weigh boat inside the hood.
Phase 2: Weighing & Transfer (Critical Risk Point)
Open Container: Tap the container gently on the surface to settle dust before opening.
Weighing:
Technique: Use a disposable anti-static weigh boat.
Static Management: If the powder "flies," hold an anti-static gun near the powder (do not blow on it) to neutralize charge.
Transfer: Dissolve the solid immediately. Do not transport open weigh boats across the lab. If moving the solid is necessary, seal the vessel (parafilm or screw cap) before removing it from the hood.
Phase 3: Cleanup & Decontamination[6]
Wipe Down: Use a wet paper towel (water/detergent) to wipe the balance area. Dry wiping generates static and aerosolizes dust.
Doffing:
Remove outer gloves first and dispose of them as solid chemical waste.
Remove goggles.
Wash hands with soap and water for 20 seconds before leaving the lab.
Disposal & Waste Management
Improper disposal is a regulatory violation (RCRA) and an environmental hazard.
List the solvent (e.g., "Acetone") AND the solute. Do not just label "Organic Waste."
Sharps/Glass
Contaminated Glass
If a pipette tip or vial touches the chemical, it goes here.
Note: Boron compounds can be phytotoxic. Never dispose of down the drain.
Emergency Response Protocols
A. Eye Contact (Powder or Splash)[6]
Time is Tissue: Move immediately to the eyewash station.
Action: Hold eyelids open forcibly. Flush for 15 full minutes .
Medical: Seek medical attention. Bring the SDS (or this guide) to the physician.
B. Skin Contact[1][2][3][4][6][7][8]
Brush & Flush: If powder, gently brush off excess (do not rub into skin), then wash with soap and copious water.
Solvent Exposure: If dissolved in DCM/DMF, do not use alcohol to wash skin (this increases absorption). Use soap and water.[1][3][4][6]
C. Spills (Solid)
Isolate: Mark the area.
PPE Up: Wear goggles and double gloves.
Clean: Cover with wet paper towels to prevent dust. Scoop up wet slurry. Place in hazardous waste.
Visualization: Handling Workflow
Figure 2: Linear workflow ensuring containment from preparation to cleanup.
References
Occupational Safety and Health Administration (OSHA). (2011). Laboratory Safety Guidance. OSHA 3404-11R. Retrieved from [Link]
National Research Council. (2011).[7] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press.[7] Retrieved from [Link]
American Chemical Society (ACS). (2015). Identifying and Evaluating Hazards in Research Laboratories. Retrieved from [Link]
PubChem. (n.d.). Laboratory Chemical Safety Summary (LCSS): Boronic Acids (General). National Library of Medicine. Retrieved from [Link](Note: General class data used for specific analog safety inference).